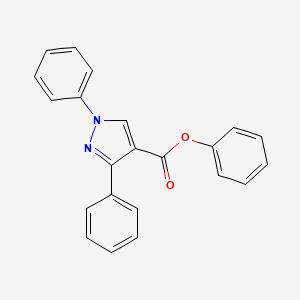
N'-cyclopentylidene-2-(2-pyrimidinylthio)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentylidene-2-(2-pyrimidinylthio)acetohydrazide, commonly known as CPTH, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPTH belongs to the class of hydrazide compounds and has been studied extensively for its ability to inhibit certain enzymes and modulate biological processes.
Mecanismo De Acción
CPTH exerts its biological effects by inhibiting the activity of HDACs and DNMTs, which are involved in the epigenetic regulation of gene expression. HDACs and DNMTs are known to be overexpressed in cancer cells, leading to aberrant gene expression and tumorigenesis. CPTH inhibits the activity of these enzymes, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPTH has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. It has also been shown to modulate the immune response by regulating the expression of cytokines and chemokines. CPTH has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPTH has several advantages as a research tool, including its ability to selectively inhibit the activity of HDACs and DNMTs, making it a valuable tool for studying epigenetic regulation of gene expression. However, CPTH has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on CPTH should focus on its potential as a therapeutic agent in various diseases, including cancer, inflammatory diseases, and autoimmune diseases. Further studies are needed to determine the optimal dosage and administration of CPTH for therapeutic purposes. Additionally, the development of more potent and selective inhibitors of HDACs and DNMTs based on the structure of CPTH could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of CPTH involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentanone hydrazone, which is then treated with 2-(2-pyrimidinylthio)acetic acid to yield CPTH. The reaction is carried out under controlled conditions and requires several purification steps to obtain pure CPTH.
Aplicaciones Científicas De Investigación
CPTH has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which play a crucial role in the regulation of gene expression. CPTH has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(cyclopentylideneamino)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c16-10(15-14-9-4-1-2-5-9)8-17-11-12-6-3-7-13-11/h3,6-7H,1-2,4-5,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJUGSAKXBEZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)CSC2=NC=CC=N2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopentylideneamino)-2-pyrimidin-2-ylsulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4,5-dimethoxy-2-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5801433.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5801434.png)

![1-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5801450.png)
![5-phenyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5801461.png)
![N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B5801464.png)

![N-(4,6-dimethyl-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5801471.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5801481.png)


![methylenebis[phenyl(phosphinic acid)]](/img/structure/B5801509.png)